Jaspamide j

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

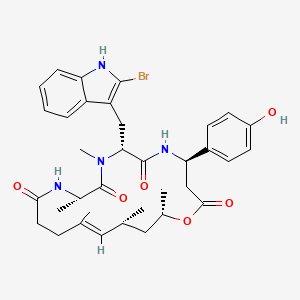

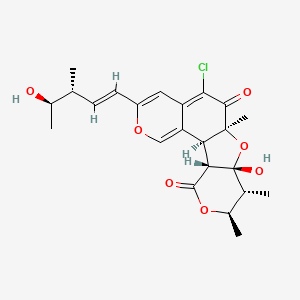

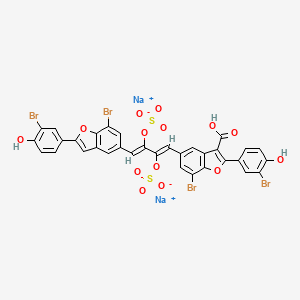

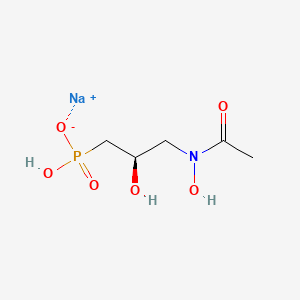

Jaspamide J is a cyclodepsipeptide isolated from Jaspis splendens. A derivative of jaspamide, it has been shown to exhibit cytotoxic and microfilament disruption activity. It has a role as an actin polymerisation inhibitor, an antineoplastic agent, an animal metabolite and a marine metabolite. It is a cyclodepsipeptide, a macrocycle and an organobromine compound.

Wissenschaftliche Forschungsanwendungen

1. Polyploidization in HL-60 Cells

Jaspamide, derived from the marine sponge Hemiastrella minor, shows antiproliferative activity and induces polyploidization in HL-60 cells. It causes a significant increase in cells with increased DNA content, indicating its role in inducing multinucleation and influencing cell size and number of nuclei (Nakazawa et al., 2001).

2. Effect on Cardiomyocyte Function

While focusing on cardiotoxicity, jaspamide was found to inhibit several cardiac ion channels including Kv1.5, Cav1.2, Cav3.2, and HCN2. It also affected cardiomyocyte contraction and viability, indicating a possible role in cardiotoxicity (Schweikart et al., 2013).

3. Actin Organization and Cellular Processes

Jaspamide reorganizes actin from a fibrous network to focal aggregates in HL-60 cells and human monocytes. It inhibits ruffling and intracellular movement but does not affect phagocytic activity or respiratory burst activity. This highlights its role in understanding the molecular mechanisms of actin involvement in these processes (Fabian et al., 1999).

4. Apoptosis and CD10 Expression

Jaspamide induces apoptosis and CD10 expression in HL-60 cells, suggesting its involvement in programmed cell death and granulocytic differentiation (Cioca & Kitano, 2002).

5. Nonpeptide Mimetics

Nonpeptide mimetics of jaspamide have been synthesized to investigate the structure-activity relationship. These mimetics exhibit similar biological profiles to jaspamide, suggesting their potential in pharmacological applications (Kahn et al., 2009).

6. Jaspamide Derivatives and Antitumor Activity

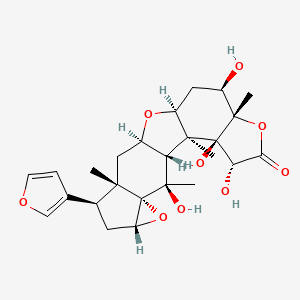

New jaspamide derivatives isolated from Jaspis splendens showed significant antitumor activity. They inhibited the growth of mouse lymphoma cell lines, indicating their potential in cancer research (Ebada et al., 2009).

7. Effects on Leukemic Cell Lines

Jaspamide significantly inhibits the self-renewal capacity of leukemic progenitors and induces immunophenotypic maturation, providing a potential tool for treating acute myeloid leukemia (AML) (Fabian et al., 1995).

Eigenschaften

Produktname |

Jaspamide j |

|---|---|

Molekularformel |

C35H43BrN4O6 |

Molekulargewicht |

695.6 g/mol |

IUPAC-Name |

(4R,7R,10S,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,15,17,19-pentamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone |

InChI |

InChI=1S/C35H43BrN4O6/c1-20-10-15-31(42)37-23(4)35(45)40(5)30(18-27-26-8-6-7-9-28(26)38-33(27)36)34(44)39-29(24-11-13-25(41)14-12-24)19-32(43)46-22(3)17-21(2)16-20/h6-9,11-14,16,21-23,29-30,38,41H,10,15,17-19H2,1-5H3,(H,37,42)(H,39,44)/b20-16+/t21-,22-,23-,29+,30+/m0/s1 |

InChI-Schlüssel |

JCKVLCSMPHMFGK-CBRUVUFKSA-N |

Isomerische SMILES |

C[C@@H]\1C[C@@H](OC(=O)C[C@@H](NC(=O)[C@H](N(C(=O)[C@@H](NC(=O)CC/C(=C1)/C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |

Kanonische SMILES |

CC1CC(OC(=O)CC(NC(=O)C(N(C(=O)C(NC(=O)CCC(=C1)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7S,9S)-7-[4-amino-6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1262470.png)

![5-[(E)-2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxylate](/img/structure/B1262472.png)

![[4-Acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate](/img/structure/B1262476.png)

![sodium;(5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1262485.png)